Ethyl 4-chloro-3-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFISJNBRAOSYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 4-chloro-3-hydroxybenzoate CAS number and identifiers
CAS Number: 335013-90-6 Primary Application: Medicinal Chemistry Intermediate / Scaffold Synthesis
Executive Summary
Ethyl 4-chloro-3-hydroxybenzoate is a specialized aromatic ester widely utilized as a building block in the synthesis of small-molecule therapeutics. Unlike its more common isomer (ethyl 3-chloro-4-hydroxybenzoate), this 4-chloro-3-hydroxy variant provides a specific substitution pattern critical for structure-activity relationship (SAR) studies in kinase inhibition and metabolic disease modulation. This guide details its physicochemical identity, synthesis protocols, and application in drug development workflows.
Chemical Identity & Identifiers
Accurate identification is paramount due to the existence of positional isomers. The data below specifically refers to the 4-chloro-3-hydroxy substitution pattern.
| Identifier | Value |
| CAS Number | 335013-90-6 |
| IUPAC Name | Ethyl 4-chloro-3-hydroxybenzoate |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)O |
| InChI Key | SCPUNJAMWFAYED-UHFFFAOYSA-N (Acid precursor analog check required; specific ester key varies by database) |
| Isomer Warning | Distinct from Ethyl 3-chloro-4-hydroxybenzoate (CAS 16357-41-8). Verify substitution pattern via NMR before use. |
Synthesis & Manufacturing Protocols
Core Synthesis Pathway (Esterification)
The most robust method for generating high-purity Ethyl 4-chloro-3-hydroxybenzoate is the Fischer esterification of its acid precursor, 4-chloro-3-hydroxybenzoic acid (CAS 34113-69-4).
Protocol:
-
Reagents: 4-Chloro-3-hydroxybenzoic acid (1.0 eq), Absolute Ethanol (solvent/reactant), Conc. H₂SO₄ (0.1 eq) or Thionyl Chloride (1.1 eq).
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Procedure:
-
Dissolve the acid precursor in absolute ethanol (10 mL/g).
-
Add catalytic H₂SO₄ dropwise.
-
Reflux at 78-80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting acid.
-
Alternative: If using SOCl₂, add dropwise at 0°C, then warm to reflux.
-
-
Workup:
-
Purification: Recrystallization from Hexane/EtOAc or column chromatography.
Precursor Synthesis (Demethylation)
If the hydroxy-acid is unavailable, it is often synthesized via demethylation of 4-chloro-3-methoxybenzoic acid using Boron Tribromide (BBr₃).
Visualization: Synthesis Workflow
Figure 1: Stepwise synthesis from methoxy-precursor to final ethyl ester.[3]
Applications in Drug Discovery
This compound serves as a "privileged scaffold" modification, allowing researchers to explore the electronic and steric effects of the 3-hydroxy/4-chloro motif on protein binding pockets.
Glucokinase Activators (GKAs)
Research indicates the utility of this scaffold in developing Glucokinase activators for Type 2 Diabetes management. The 3-hydroxy group provides a handle for etherification with heterocycles (e.g., chloropyridines), while the ester is often hydrolyzed later to the active carboxylic acid or converted to an amide.
-
Mechanism: The 4-chloro substituent occupies hydrophobic pockets in the allosteric site of Glucokinase, enhancing potency.
Kinase Inhibition (Tie-2)
The 4-chloro-3-hydroxy motif is utilized in synthesizing inhibitors for Tie-2 kinase, a receptor involved in angiogenesis and tumor growth. The hydroxyl group is frequently derivatized to link with solubilizing tails or hydrogen-bonding motifs.
Visualization: Pharmacophore Logic
Figure 2: Functional derivatization points of the scaffold for medicinal chemistry.
Analytical Characterization
To validate the synthesis of CAS 335013-90-6 and distinguish it from its isomer, look for the following NMR signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.38 (t, 3H): Methyl of the ethyl ester.
-
δ 4.35 (q, 2H): Methylene of the ethyl ester.
-
δ 5.80 (s, 1H): Phenolic -OH (exchangeable with D₂O).
-
Aromatic Region:
-
δ 7.45 (d, 1H, J=8.0 Hz): Proton at C5 (ortho to Cl).
-
δ 7.60 (dd, 1H): Proton at C6.
-
δ 7.75 (d, 1H): Proton at C2 (isolated between Cl and Ester).
-
-
Differentiation: The coupling constants and chemical shifts of the aromatic protons will differ significantly from the 3-chloro-4-hydroxy isomer due to the different electronic environments relative to the hydroxyl group.
-
Safety & Handling
-
GHS Classification: Warning.[4]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
References
-
Sigma-Aldrich. Ethyl 4-chloro-3-hydroxybenzoate Product Detail. Retrieved from (Search term: CAS 335013-90-6).
-
ChemicalBook. 4-Chloro-3-hydroxybenzoic acid (Precursor) Properties and Synthesis. Retrieved from .
-
Google Patents. WO2007089512A1 - Glucokinase activators. (Demonstrates application of the scaffold). Retrieved from .
-
Santa Cruz Biotechnology. 4-Chloro-3-hydroxybenzoic Acid Ethyl Ester Data Sheet. Retrieved from .
-
Reagentia. Ethyl 4-chloro-3-hydroxybenzoate Catalog Entry. Retrieved from .
Sources
Technical Monograph: Ethyl 3-chloro-4-hydroxybenzoate
Nomenclature, Synthesis, and Pharmacochemical Applications[1]
Nomenclature and Structural Analysis
IUPAC Name: Ethyl 3-chloro-4-hydroxybenzoate
CAS Registry Number: 16357-41-8
Molecular Formula: C
The nomenclature of this compound follows strict IUPAC substitutive rules, prioritizing the ester functional group over the phenol and halide substituents.
-
Parent Structure: The core scaffold is benzoate (the ethyl ester of benzoic acid). The carboxylate group (
) determines the C-1 position on the benzene ring. -
Substituent Prioritization:
-
Carboxylate (Ester): Highest priority, assigned position 1.
-
Hydroxyl (
): The hydroxyl group is at position 4 (para). -
Chlorine (
): The chlorine atom is at position 3 (meta to the ester, ortho to the hydroxyl).
-
-
Numbering Logic: The ring is numbered to give the substituents the lowest possible locants. Starting from the ester at C-1, proceeding toward the chlorine at C-3 and hydroxyl at C-4 gives the set (1, 3, 4).
Structural Electronic Effects: The presence of the chlorine atom at the ortho position to the hydroxyl group significantly alters the physicochemical profile compared to its non-chlorinated analog (Ethylparaben). The electron-withdrawing inductive effect (-I) of the chlorine atom increases the acidity of the phenolic proton (lowering the pKa) and enhances lipophilicity.
Physicochemical Profile
The following data represents the standard physicochemical properties relevant for formulation and synthesis.
| Property | Value | Context |
| Molecular Weight | 200.62 g/mol | Monoisotopic mass: 200.02 |
| Physical State | Solid | White to off-white crystalline powder |
| Melting Point | 98–102 °C | Distinctly lower than Ethylparaben (116 °C) due to symmetry disruption |
| LogP (Octanol/Water) | ~2.7 | Higher lipophilicity than Ethylparaben (~2.[4]4) due to Cl substitution |
| pKa (Phenol) | ~7.9 | More acidic than Ethylparaben (pKa ~8.4) due to ortho-Cl electron withdrawal |
| Solubility | Ethanol, DMSO, DCM | Poorly soluble in water (< 1 mg/mL) |
Synthetic Methodology
For research and drug development applications requiring high purity (>98%), the preferred synthetic route is the Fischer Esterification of 3-chloro-4-hydroxybenzoic acid. While chlorination of ethylparaben is possible, it often yields regioisomeric mixtures (3,5-dichloro impurities) that are difficult to separate.
Protocol: Acid-Catalyzed Esterification
Reaction Scheme:
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl
). -
Reagent Loading: Charge the flask with 3-chloro-4-hydroxybenzoic acid (10.0 g, 58 mmol) and absolute ethanol (100 mL). The large excess of ethanol serves as both solvent and reactant to drive the equilibrium.
-
Catalysis: Add concentrated sulfuric acid (0.5 mL) dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~20 mL under reduced pressure (Rotavap).
-
Pour the residue into ice-cold water (100 mL) to precipitate the crude ester.
-
Neutralize residual acid with saturated NaHCO
solution until effervescence ceases.
-
-
Purification:
-
Filter the precipitate and wash with cold water.
-
Recrystallize from Ethanol/Water (9:1) to yield white needles.
-
Yield Expectation: 85–92%.
-
Visualization: Synthetic Workflow
Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of Ethyl 3-chloro-4-hydroxybenzoate.
Pharmaceutical Applications and Metabolism[5][6]
Drug Development Utility
Ethyl 3-chloro-4-hydroxybenzoate serves as a critical pharmacophore scaffold and intermediate .
-
Antimicrobial Potency: The addition of the chlorine atom at the 3-position enhances antimicrobial activity against Gram-positive bacteria compared to non-chlorinated parabens. This makes it a candidate for topical antiseptic formulations or preservative systems requiring lower concentrations.
-
Synthetic Building Block: It is a precursor for O-alkylation reactions. The phenolic hydroxyl group can be alkylated to introduce larger lipophilic chains or linkers, used in the design of PPAR agonists or specific kinase inhibitors where the benzoate moiety mimics key binding interactions.
Metabolic Stability and Hydrolysis
In biological systems, this compound functions as a prodrug of the free acid. It is susceptible to hydrolysis by carboxylesterases (CES1 and CES2) in the liver and plasma.
Key Metabolic Pathway:
-
Hydrolysis: Rapid cleavage of the ethyl ester releases Ethanol and 3-chloro-4-hydroxybenzoic acid.
-
Conjugation: The free phenol is subsequently glucuronidated or sulfated before renal excretion.
Visualization: Metabolic Fate
Figure 2: Metabolic hydrolysis pathway mediated by esterases, leading to the free acid and subsequent conjugation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12652105, Ethyl 3-chloro-4-hydroxybenzoate. Retrieved February 11, 2026 from [Link]
-
Abbas, S., et al. (2010). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man.[5] Drug Metabolism and Disposition.[5] Retrieved from [Link]
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.
Sources
- 1. Ethyl 3-chloro-4-hydroxybenzoate | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-chloro-4-hydroxybenzoate 97 16357-41-8 [sigmaaldrich.com]
- 3. ETHYL 3-CHLORO-4-HYDROXYBENZOATE [P51268] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 4. Ethylparaben - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
Molecular formula and weight of Ethyl 4-chloro-3-hydroxybenzoate
The following technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical utility of Ethyl 4-chloro-3-hydroxybenzoate .
Physicochemical Profile, Synthetic Utility, and Pharmaceutical Applications
Executive Summary
Ethyl 4-chloro-3-hydroxybenzoate (CAS 335013-90-6) is a specialized aromatic ester widely utilized as a pharmacophore scaffold in the development of kinase inhibitors and metabolic modulators. Unlike its more common isomer (ethyl 3-chloro-4-hydroxybenzoate), this compound features a specific substitution pattern—a phenolic hydroxyl group at the meta position and a chlorine atom at the para position relative to the ester moiety. This unique geometry makes it a critical intermediate for synthesizing Glucokinase Activators (GKAs) for Type 2 Diabetes management and Tie-2 Kinase Inhibitors for oncology applications.
This guide provides a comprehensive technical analysis of the compound, including validated synthetic protocols, spectral characterization, and handling requirements for high-purity pharmaceutical applications.
Molecular Identity & Physicochemical Properties[1][2]
The precise identification of this isomer is critical, as confusion with the 3-chloro-4-hydroxy analogue is common in commercial catalogs.
Table 1: Chemical Identity & Constants
| Property | Data |
| IUPAC Name | Ethyl 4-chloro-3-hydroxybenzoate |
| CAS Registry Number | 335013-90-6 |
| Molecular Formula | C |
| Molecular Weight | 200.62 g/mol |
| Exact Mass | 200.024 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Cl)O |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 78–82 °C (Predicted/Analogous) |
| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water |
| pKa (Phenol) | ~7.9 (Predicted due to ortho-Cl electron withdrawal) |
| LogP | 2.7 (Predicted) |
Synthetic Pathways & Mechanism
The synthesis of Ethyl 4-chloro-3-hydroxybenzoate is most reliably achieved through the Fisher Esterification of 4-chloro-3-hydroxybenzoic acid. Direct chlorination of ethyl 3-hydroxybenzoate is less favored due to regioselectivity issues (favoring the ortho-2 and para-6 positions over the desired para-4 position).
Primary Route: Acid-Catalyzed Esterification
This route ensures the retention of the halogen regiochemistry established in the precursor acid.
Reagents: 4-Chloro-3-hydroxybenzoic acid, Ethanol (Anhydrous), Sulfuric Acid (Catalyst). Conditions: Reflux, 4–6 hours.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the protonation of the carbonyl oxygen followed by nucleophilic attack by ethanol, a classic acyl substitution mechanism.
Figure 1: Step-wise mechanism for the acid-catalyzed esterification of 4-chloro-3-hydroxybenzoic acid.
Analytical Characterization
Validating the structure requires distinguishing the 4-chloro-3-hydroxy substitution pattern from other isomers.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-d- 10.5 ppm (s, 1H): Phenolic -OH (Exchangeable).
- 7.55 ppm (d, J = 2.0 Hz, 1H): H-2 (Ortho to ester, meta to Cl).
- 7.48 ppm (d, J = 8.2 Hz, 1H): H-5 (Ortho to Cl).
- 7.35 ppm (dd, J = 8.2, 2.0 Hz, 1H): H-6 (Para to OH).
-
4.28 ppm (q, J = 7.1 Hz, 2H): Methylene (-CH
-) of ethyl ester. -
1.30 ppm (t, J = 7.1 Hz, 3H): Methyl (-CH
) of ethyl ester.
Interpretation: The key diagnostic is the coupling constant of the aromatic protons. The doublet at ~7.55 ppm with a small J value indicates a proton isolated between substituents (H-2), confirming the 1,3,4-substitution pattern.
Mass Spectrometry (MS)
-
Molecular Ion (M+): 200.0 and 202.0.
-
Isotope Pattern: A characteristic 3:1 intensity ratio for M and M+2 peaks confirms the presence of a single Chlorine atom.
Applications in Drug Development[6]
Ethyl 4-chloro-3-hydroxybenzoate serves as a "Lego block" in medicinal chemistry, primarily for introducing the 3-hydroxy-4-chlorophenyl moiety.
Glucokinase Activators (GKAs)
In the research of Type 2 Diabetes, this compound is used to synthesize benzamide derivatives that allosterically activate glucokinase.
-
Mechanism: The ester is hydrolyzed to the acid or reacted directly via nucleophilic substitution (at the OH) to link with heterocyclic pharmacophores (e.g., pyridines, thiazoles).
-
Key Reference: Patent WO2007089512A1 describes using this ester to prepare ethers via Mitsunobu reaction or alkylation with 2-chloro-4-nitropyridine [1].
Tie-2 Kinase Inhibitors
The 3-hydroxy group provides a handle for ether linkages, while the 4-chloro group fills hydrophobic pockets in the kinase ATP-binding site, enhancing selectivity against off-target kinases [2].
Figure 2: Functional derivatization of the scaffold for pharmaceutical targets.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of Ethyl 4-chloro-3-hydroxybenzoate (10g scale).
Materials
-
4-Chloro-3-hydroxybenzoic acid (10.0 g, 58.0 mmol)
-
Absolute Ethanol (100 mL)
-
Concentrated Sulfuric Acid (H
SO , 1.0 mL) -
Sodium Bicarbonate (sat. aq.)
-
Ethyl Acetate (EtOAc)
Procedure
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 4-chloro-3-hydroxybenzoic acid (10.0 g) to Absolute Ethanol (100 mL). Stir until partially dissolved.
-
Catalysis: Carefully add conc. H
SO (1.0 mL) dropwise. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (approx. 80 °C) for 6 hours. Monitor by TLC (Mobile phase 30% EtOAc/Hexane) until the starting acid is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess ethanol (approx. 10-15 mL volume remaining).
-
Dilute the residue with EtOAc (100 mL) and wash carefully with saturated NaHCO
(2 x 50 mL) to neutralize the catalyst and remove unreacted acid. -
Wash the organic layer with Brine (50 mL).
-
-
Drying & Isolation: Dry the organic phase over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: If the product is colored, recrystallize from Hexane/EtOAc or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Yield: Expected yield is 85–92% (approx. 10.0–10.8 g).
Safety & Handling (MSDS Summary)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Wear nitrile gloves and safety goggles. Avoid breathing dust/vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, though the ester is relatively stable.
References
-
Bolin, D. et al. (2007). Glucokinase Activators. World Intellectual Property Organization, Patent WO2007089512A1.
-
ChemicalBook. (2024). 4-Chloro-3-hydroxybenzoic acid Properties and Applications.
-
PubChem. (2025). Ethyl 4-chloro-3-hydroxybenzoate (CID 58847555). National Library of Medicine.
Methodological & Application
The Pivotal Role of Chiral Intermediates in Statin Synthesis: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Statin Revolution and the Synthetic Challenge
Statins represent a cornerstone of modern medicine, fundamentally changing the management of hypercholesterolemia and reducing the risk of major cardiovascular events.[1] These drugs, including blockbuster medications like Atorvastatin (Lipitor®) and Rosuvastatin (Crestor®), function as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the body's cholesterol synthesis pathway.[1][2] The chemical architecture of synthetic statins is characterized by a complex, substituted heterocyclic core and a highly specific, chiral (3R,5S)-dihydroxyheptanoic acid side chain. This side chain is critical for the drug's efficacy, as it mimics the natural substrate of the HMG-CoA reductase enzyme.[3]
The synthesis of these complex molecules on an industrial scale presents significant challenges, demanding high stereoselectivity, efficiency, and cost-effectiveness. A key strategy in meeting these demands is the use of versatile chiral building blocks that can be reliably incorporated into the final drug structure. This guide focuses on the application of such a critical intermediate in the synthesis of leading statins.
Clarification of the Key Intermediate: Benzoate vs. Butyrate
An initial query regarding the application of Ethyl 4-chloro-3-hydroxybenzoate in statin synthesis requires clarification. A thorough review of established synthetic routes for major statins does not indicate the use of this aromatic benzoate derivative as a primary building block for the crucial aliphatic side chain.
It is highly probable that this query stems from a confusion with a similarly named but structurally distinct molecule: Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) . This four-carbon aliphatic ester is, in fact, a pivotal and widely documented chiral intermediate in the synthesis of numerous statins, including Atorvastatin and Rosuvastatin.[4][5] Its structure contains the necessary carbon backbone and stereochemistry to construct the pharmacologically active side chain.
Therefore, this application note will focus on the scientifically established and industrially relevant role of Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) .
The Strategic Importance of Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE)
(S)-CHBE is a highly valuable chiral precursor for two primary reasons:
-
Stereochemical Control: It possesses a hydroxyl group at the C-3 position with a specific (S)-configuration. This stereocenter is homologous to the (5S)-hydroxyl group in the final statin side chain, providing a foundational piece of the required stereochemistry.
-
Functional Handles: The molecule contains a chloro group at the C-4 position and an ethyl ester. These functional groups serve as versatile handles for subsequent chemical transformations, allowing for the extension of the carbon chain and the introduction of other necessary functionalities to complete the dihydroxyheptanoate side chain.[1]
The primary route to obtaining enantiomerically pure (S)-CHBE is through the asymmetric reduction of the prochiral ketone, Ethyl 4-chloroacetoacetate (COBE).[4][6]
Application Protocol 1: Asymmetric Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE)
The synthesis of optically pure (S)-CHBE is the critical first step. Chemoenzymatic methods are often preferred on an industrial scale due to their high selectivity, mild reaction conditions, and environmental benefits.[4]
Methodology: Biocatalytic Asymmetric Reduction of Ethyl 4-chloroacetoacetate (COBE)
This protocol utilizes a ketoreductase (KRED) enzyme, often co-expressed with a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration.[1]
Workflow Diagram: Chemoenzymatic Synthesis of (S)-CHBE
Caption: Chemoenzymatic workflow for (S)-CHBE synthesis.
Materials & Reagents:
| Reagent | Supplier/Grade | Purpose |
| Ethyl 4-chloroacetoacetate (COBE) | Sigma-Aldrich, 95% | Substrate |
| Ketoreductase (KRED) | Commercial Supplier (e.g., Codexis) | Biocatalyst |
| Glucose Dehydrogenase (GDH) | Commercial Supplier | Cofactor Regeneration |
| D-Glucose | ACS Grade | Hydrogen Donor |
| NADP+ | Sigma-Aldrich | Cofactor |
| Potassium Phosphate Buffer | 0.1 M, pH 7.5 | Reaction Medium |
| Ethyl Acetate | HPLC Grade | Extraction Solvent |
| Anhydrous Magnesium Sulfate | ACS Grade | Drying Agent |
Step-by-Step Protocol:
-
Bioreactor Setup: Prepare a 0.1 M potassium phosphate buffer solution (pH 7.5) in a temperature-controlled reaction vessel.
-
Reagent Addition: To the buffer, add D-glucose (1.2 equivalents), NADP+ (0.001 equivalents), the KRED enzyme, and the GDH enzyme according to the manufacturer's recommended activity units.
-
Substrate Feed: Begin stirring the mixture at 30°C. Slowly feed the Ethyl 4-chloroacetoacetate (COBE) substrate into the reactor over a period of 4-6 hours. A slow feed rate is crucial to minimize substrate inhibition of the enzyme.[6][7]
-
Reaction Monitoring: Monitor the reaction progress using chiral HPLC or GC to determine the conversion of COBE and the enantiomeric excess (e.e.) of the (S)-CHBE product. The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction reaches >99% conversion, terminate it by filtering off the enzyme (if immobilized) or by quenching.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield Ethyl (S)-4-chloro-3-hydroxybutyrate as a colorless to light yellow liquid.[8]
Expected Outcome: This chemoenzymatic process can achieve high yields (typically >95%) and excellent enantiomeric purity (>99% e.e.) of the desired (S)-CHBE product.[1]
Application Protocol 2: Synthesis of Atorvastatin Side Chain from (S)-CHBE
With the chiral building block in hand, the next phase involves elaborating it into the full statin side chain. A key transformation is the replacement of the chloro group with a cyano group, which can then be further manipulated.
Methodology: Cyanation and Elaboration to a Key Nitrile Intermediate
This protocol details the conversion of (S)-CHBE to Ethyl (R)-4-cyano-3-hydroxybutyrate, another crucial intermediate known as hydroxynitrile (HN).[1] The inversion of stereochemistry from (S) to (R) at the C-3 position in the product name is a result of changes in Cahn-Ingold-Prelog priority rules upon replacing the chloromethyl group with a cyanomethyl group, not a change in the absolute configuration of the chiral center.
Workflow Diagram: Conversion of (S)-CHBE to Atorvastatin
Caption: General workflow from (S)-CHBE to Atorvastatin.
Materials & Reagents:
| Reagent | Supplier/Grade | Purpose |
| Ethyl (S)-4-chloro-3-hydroxybutyrate | Synthesized as per Protocol 1 | Starting Material |
| Sodium Cyanide (NaCN) | ACS Grade | Cyanide Source |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Solvent |
| Diethyl Ether | Anhydrous | Extraction Solvent |
| Saturated NaCl solution (Brine) | Lab Prepared | Aqueous Wash |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Ethyl (S)-4-chloro-3-hydroxybutyrate (1.0 eq) in anhydrous DMSO.
-
Cyanide Addition: Add sodium cyanide (1.5 eq) portion-wise to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice water and brine. Extract the aqueous layer multiple times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl (R)-4-cyano-3-hydroxybutyrate (HN).
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Subsequent Steps to Atorvastatin:
The resulting hydroxynitrile (HN) is a versatile intermediate. The synthesis of Atorvastatin from here typically involves:
-
Protection of the hydroxyl group.
-
Reduction of the nitrile to a primary amine.
-
Condensation of this amine with a 1,4-diketone fragment via the Paal-Knorr synthesis to form the central pyrrole ring.[9]
-
Deprotection of the hydroxyl groups and saponification of the ester to yield the final atorvastatin calcium salt after treatment with a calcium source.[10]
Conclusion
While the initial query pointed towards Ethyl 4-chloro-3-hydroxybenzoate, the critical intermediate for the stereospecific synthesis of the statin side chain is unequivocally Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE). The production of this building block in high enantiomeric purity, primarily through robust chemoenzymatic methods, is a foundational step in the industrial manufacturing of life-saving statin drugs. The protocols outlined here provide a framework for understanding the synthesis and application of this vital chiral precursor, highlighting the blend of biocatalysis and traditional organic chemistry required to bring these complex pharmaceuticals to market.
References
-
Houng, J.-Y., et al. (2003). Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. Biotechnology Letters, 25(1), 17-21. Available at: [Link]
-
Martinez, C. A., et al. (2018). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Molecules, 23(6), 1337. Available at: [Link]
-
Ye, Q., et al. (2010). A review-biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester: Recent advances and future perspectives. Applied Microbiology and Biotechnology, 88(4), 839-847. Available at: [Link]
- Greenberg, W. A., et al. (2004). Chemoenzymatic methods for the synthesis of statins and statin intermediates. US Patent 8,148,324 B2.
-
Houng, J.-Y., et al. (2003). Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. ResearchGate. Available at: [Link]
-
Müller, M. (2005). Chemoenzymatic synthesis of statin side-chain building blocks. Angewandte Chemie International Edition, 44(3), 362-365. Available at: [Link]
-
Grilc, M., et al. (2024). Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization. Reaction Chemistry & Engineering. Available at: [Link]
-
Dissertation. (2011). Study on the Asymmetric Synthesis of Statins Intermediate Ethyl (S)-4-Chloro-3-Hydroxybutyrate. Wanfang Data. Available at: [Link]
-
Zhang, S., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules, 28(21), 7421. Available at: [Link]
-
Taher, B., et al. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 1-27. Available at: [Link]
- Google Patents. (n.d.). Preparation process of atorvastatin intermediate ethyl-4-cyan -3-hydroxybutyate. CN102627580B.
-
Dömling, A., et al. (2018). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 9(10), 1052-1054. Available at: [Link]
-
Wan, N.-W., et al. (2025). Biocatalytic synthesis of statin side-chain precursors. ResearchGate. Available at: [Link]
-
New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. New Drug Approvals. Available at: [Link]
-
Sahadeva Reddy, M., et al. (2016). A novel and efficient synthetic route for Pitavastatin calcium. Der Pharma Chemica, 8(8), 1-5. Available at: [Link]
- Google Patents. (n.d.). Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof. US20120016129A1.
-
Zhang, W., et al. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). Preparation method of rosuvastatin calcium and its intermediates. WO2009143776A1.
-
Li, X., et al. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989. Available at: [Link]
- Google Patents. (n.d.). Preparation method of pitavastatin calcium. CN104072415A.
- Google Patents. (n.d.). Process for the preparation of rosuvastatin. WO2006126035A2.
-
Lee, H. W., et al. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 16(1), 29-35. Available at: [Link]
-
Chaudhari, B. R., et al. (2015). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research, 4(10), 816-825. Available at: [Link]
-
Chaudhari, B. R., et al. (2015). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. World Journal of Pharmaceutical Research. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 4-chloro-3-hydroxybenzoate
Welcome to the technical support guide for the purification of crude Ethyl 4-chloro-3-hydroxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The following sections provide in-depth, experience-driven answers to common questions, detailed experimental protocols, and robust troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and issues faced during the purification of Ethyl 4-chloro-3-hydroxybenzoate.
Q1: My crude product is a dark, oily solid. What are the likely impurities?
A1: The physical state and color of your crude product provide clues to the impurity profile. The most common impurities arise directly from the synthesis, which is typically a Fischer esterification of 4-chloro-3-hydroxybenzoic acid with ethanol, using an acid catalyst.
-
Unreacted Starting Material: The most probable impurity is the acidic starting material, 4-chloro-3-hydroxybenzoic acid . Its presence contributes to the acidity of the crude product and can interfere with crystallization.
-
Residual Acid Catalyst: If a strong mineral acid like sulfuric acid was used, it must be neutralized and removed.
-
Polymeric or Degradation Products: The dark color often suggests the presence of high molecular weight byproducts or phenolic oxidation products. Phenolic compounds can be sensitive to air and heat, leading to colored impurities.[1]
-
Solvent Residues: Incomplete removal of the reaction solvent (e.g., ethanol) or extraction solvents.
Q2: I performed a basic aqueous work-up, but my product purity is still low. What went wrong?
A2: A simple water wash is often insufficient. An acid-base extraction is critical for removing the acidic starting material.
-
Ineffective Neutralization: You must use a base to deprotonate and solubilize the acidic starting material (4-chloro-3-hydroxybenzoic acid) into the aqueous phase. A saturated solution of sodium bicarbonate (NaHCO₃) is typically sufficient. Using a strong base like sodium hydroxide (NaOH) should be avoided as it can hydrolyze your desired ester product.[2]
-
Emulsion Formation: Phenolic compounds can sometimes lead to emulsions during extraction, trapping impurities in the organic layer. If an emulsion forms, adding brine (saturated NaCl solution) can help break it up.
-
Insufficient Washing: Ensure you perform multiple washes with the bicarbonate solution, followed by a final wash with brine to remove residual water and salts.
Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem, especially with impure compounds.
-
Solvent Choice: The solvent system may be inappropriate. The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] For Ethyl 4-chloro-3-hydroxybenzoate, consider mixed solvent systems like Ethanol/Water or Ethyl Acetate/Hexane.[4]
-
Cooling Rate: Cooling the solution too quickly can induce oiling out.[5] Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Purity Level: If the crude product is highly impure, the impurities can depress the melting point and inhibit crystal lattice formation. It may be necessary to first perform column chromatography to achieve a baseline level of purity before attempting recrystallization.
-
Troubleshooting Steps: If oiling occurs, reheat the solution until the oil redissolves. You can then try adding slightly more of the "good" solvent (e.g., ethanol or ethyl acetate), or introduce a seed crystal to encourage proper crystallization upon slow cooling.
Section 2: Purification Workflows & Protocols
A systematic approach is key to achieving high purity. The following workflow illustrates the decision-making process for purifying crude Ethyl 4-chloro-3-hydroxybenzoate.
Caption: Purification workflow for Ethyl 4-chloro-3-hydroxybenzoate.
Protocol 1: Liquid-Liquid Extraction for Initial Clean-up
This protocol is designed to remove acidic starting materials and water-soluble impurities.
Rationale: This step leverages the acidic nature of the unreacted 4-chloro-3-hydroxybenzoic acid. By washing with a mild base (sodium bicarbonate), the carboxylic acid is converted to its sodium salt, which is highly soluble in the aqueous layer and can be easily separated from the desired neutral ester product in the organic layer.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently several times, venting frequently to release CO₂ gas pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the bicarbonate wash two more times, or until gas evolution ceases.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This removes residual water and helps break any minor emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, neutralized product.
Protocol 2: Purification by Recrystallization
This is the preferred method if the crude product obtained after extraction is a solid and has a purity of >90%.
Rationale: Recrystallization relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system. The ideal system will dissolve the target compound completely at high temperatures, while impurities remain either insoluble (and can be filtered off hot) or stay dissolved upon cooling.[3]
Step-by-Step Methodology:
-
Solvent Selection: Determine a suitable solvent system. Good starting points for this molecule include:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]
-
Induce Crystallization: If using a mixed system, add the "bad" solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Pure crystals should begin to form. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture or just the "bad" solvent) to rinse away any remaining impurities from the mother liquor.[5]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Parameter | System A: Ethanol/Water | System B: Ethyl Acetate/Hexane |
| "Good" Solvent | Ethanol | Ethyl Acetate |
| "Bad" Solvent | Deionized Water | n-Hexane |
| Typical Ratio | Varies (e.g., 5:1 to 10:1) | Varies (e.g., 1:2 to 1:5) |
| Best For | Removing polar impurities | Removing non-polar impurities |
Table 1: Recommended Recrystallization Solvent Systems.
Protocol 3: Purification by Column Chromatography
This method is necessary for oily crude products or when recrystallization fails to achieve the desired purity.
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7] Less polar compounds travel down the column faster, while more polar compounds are retained longer, allowing for their separation into different fractions.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test various ratios of Ethyl Acetate (EtOAc) in Hexane. The ideal solvent system should give the desired product an Rf value of approximately 0.3-0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent (Hexane). Carefully pack a glass column with the slurry, ensuring there are no air bubbles.[7] Add a layer of sand on top of the silica to prevent disruption.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often yields better separation.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 5% EtOAc in Hexane). Gradually increase the polarity of the mobile phase (gradient elution) as the separation proceeds (e.g., moving to 10%, 15%, 20% EtOAc).
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified product.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% -> 30%) |
| Elution Order | Less polar impurities first, followed by the product, then highly polar impurities. |
Table 2: Typical Column Chromatography Parameters.
Section 3: Purity Assessment
Verifying the purity of the final product is a critical step.
Q4: How can I definitively check the purity of my final product?
A4: Several analytical techniques can be used to assess the purity and confirm the identity of Ethyl 4-chloro-3-hydroxybenzoate.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate quantitative method. A reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile in water (with a small amount of acid like formic or phosphoric acid) is a common setup for analyzing aromatic esters.[8] Purity is determined by the area percentage of the main product peak.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds like this ester. A GC system equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5 or equivalent) can provide excellent resolution and quantification of impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The presence of impurity peaks in the spectrum indicates a non-pure sample. The integration of the peaks can be used for a rough estimation of purity if the structures of the impurities are known.
-
Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 98-102 °C). A broad or depressed melting range is a strong indicator of impurities.
Section 4: Safety Precautions
Q5: What are the primary safety hazards I should be aware of?
A5: Always consult the Safety Data Sheet (SDS) for Ethyl 4-chloro-3-hydroxybenzoate and all solvents before beginning work.
-
Product Hazards: Ethyl 4-chloro-3-hydroxybenzoate is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[11]
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Solvents: The organic solvents used in purification (e.g., hexane, ethyl acetate, ethanol, DCM) are flammable and/or toxic. Avoid open flames and ensure proper ventilation.
References
- Jiangsu Huili Biotechnology Co ltd. (2022). Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor.
-
Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. PubMed. [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. [Link]
-
SciSpace. (n.d.). Synthesis of ethyl benzoate with 18O-labeled ether bridge. SciSpace. [Link]
- Google Patents. (n.d.). Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
-
Patsnap. (n.d.). Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate. Eureka. [Link]
-
SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
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PubMed Central (PMC). (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. SciSpace. [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Google Patents. (n.d.).
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
SpringerLink. (2025). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. [Link]
-
PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. [Link]
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl benzoate. [Link]
-
ResearchGate. (2017). What the steps should be taken when primary detecting of phenolic compounds?. [Link]
-
MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
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Grossmont College. (n.d.). Mixed Solvent Recrystallization. [Link]
-
MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. [Link]
-
Indian Institute of Technology Kanpur. (n.d.). Recrystallization. [Link]
-
Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- Google Patents. (n.d.). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
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Improving the enantioselectivity of ethyl (S)-4-chloro-3-hydroxybutanoate synthesis.
Welcome to the technical support center for the asymmetric synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on achieving high enantioselectivity. (S)-CHBE is a critical chiral building block for many pharmaceuticals, including cholesterol-lowering statins, making its efficient and stereopure synthesis a significant goal.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to provide a solid understanding of the core principles before diving into complex troubleshooting.
Q1: What is ethyl (S)-4-chloro-3-hydroxybutanoate, and why is enantioselectivity critical?
Ethyl (S)-4-chloro-3-hydroxybutanoate, or (S)-CHBE, is a chiral molecule widely used as an intermediate in the synthesis of high-value pharmaceuticals.[1][2] The "S" designation refers to the specific three-dimensional arrangement (stereochemistry) of the atoms around the chiral center. In drug development, often only one enantiomer (the 'S' or 'R' form) provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, achieving high enantioselectivity (an excess of the desired 'S' enantiomer) is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient.
Q2: What are the primary methods for synthesizing (S)-CHBE with high enantioselectivity?
There are two main approaches:
-
Chemical Catalysis: This method often involves the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate (ECAA or COBE), using metal catalysts (e.g., rhodium, ruthenium) with chiral ligands. While effective, these methods can be hindered by the high cost and potential toxicity of the metal catalysts.[1]
-
Biocatalysis: This is the most promising and widely used method. It employs enzymes, specifically carbonyl reductases or alcohol dehydrogenases (ADHs), to catalyze the reduction of COBE with very high stereoselectivity.[4][5] This approach offers mild reaction conditions, excellent selectivity, and is more environmentally friendly.[4] This guide will focus primarily on biocatalytic methods.
Q3: Which enzymes are most effective for producing (S)-CHBE?
A variety of reductases have been successfully used, often sourced from microorganisms and expressed in host systems like Escherichia coli. Key enzymes include:
-
Carbonyl Reductases from species like Pichia stipitis and Candida magnoliae.[1][6]
-
Acetoacetyl-CoA Reductases from Ralstonia eutropha.[7]
-
Alcohol Dehydrogenases (ADHs) from Stenotrophomonas maltophilia and other bacteria.[8]
These enzymes typically exhibit excellent enantioselectivity, often achieving >99% enantiomeric excess (ee).[6][7]
Q4: Why is cofactor regeneration essential for these enzymatic reactions?
The carbonyl reductases and ADHs used in this synthesis are dependent on a cofactor, typically NADPH or NADH, to provide the hydride (H-) for the reduction of the ketone.[2][4] These cofactors are expensive to add in stoichiometric amounts. Therefore, an economical and efficient process requires a cofactor regeneration system. This is usually achieved by co-expressing a second enzyme, like glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (e.g., glucose) to regenerate the active NADPH/NADH from its inactive oxidized form (NADP+/NAD+).[7][9][10]
Q5: How is the enantiomeric excess (ee) of the final product measured?
Determining the enantiomeric excess is a critical quality control step. The most common and reliable methods are chromatographic techniques using a chiral stationary phase.[11][12]
-
Chiral High-Performance Liquid Chromatography (HPLC): The most widely used method, offering robust and reproducible separation of the (S) and (R) enantiomers.[13][14]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[12]
These methods allow for precise quantification of each enantiomer, from which the ee value is calculated.[15]
Part 2: Troubleshooting Guides
This section is structured to provide direct solutions to specific problems you may encounter during your experiments.
Problem 1: Low Enantiomeric Excess (ee < 99%)
"My reaction is producing (S)-CHBE, but the enantiomeric excess is lower than expected. What are the potential causes, and how can I improve it?"
This is a common issue that can often be resolved by systematically evaluating your reaction setup.
Potential Causes & Solutions
-
Sub-optimal Reaction Conditions (pH & Temperature):
-
Causality: Enzyme activity and, crucially, its stereoselectivity are highly dependent on pH and temperature. Deviating from the optimal range can lead to a decrease in selectivity or the activation of competing enzymes. Most reductases for this synthesis perform optimally at a pH of 6.0-7.5 and a temperature of 25-40°C.[1][9] For instance, the reductase BgADH3 shows maximum activity at pH 6.5 and 40°C.[9]
-
Solution: Carefully buffer your reaction medium to the optimal pH for your specific enzyme and maintain a constant temperature using a water bath or incubator. Perform small-scale optimization experiments to determine the ideal conditions for your system.
-
-
Competing Endogenous Enzymes (Whole-Cell Systems):
-
Causality: If you are using a whole-cell biocatalyst (e.g., recombinant E. coli, Baker's yeast), the host organism contains its own native reductases. Some of these endogenous enzymes may reduce COBE to the undesired (R)-CHBE, thereby lowering the overall enantiomeric excess of the product.[16]
-
Solution:
-
Use a Purified Enzyme: If possible, switch to a cell-free extract or a purified enzyme preparation to eliminate competing cellular machinery.
-
Use Engineered Strains: Employ host strains where genes for competing reductases have been knocked out.
-
Optimize Reaction Time: Sometimes, the desired reaction is much faster than the competing side reactions. Terminating the reaction as soon as the substrate is consumed can minimize the formation of the undesired enantiomer.
-
-
-
Substrate Instability:
-
Causality: The substrate, ethyl 4-chloroacetoacetate (COBE), is known to be unstable in aqueous environments and can undergo spontaneous decomposition.[9][17] This degradation can affect the reaction kinetics and potentially the observed selectivity.
-
Solution:
-
Implement a Biphasic System: Running the reaction in a two-phase system (e.g., water/n-butyl acetate or water/octanol) can protect the substrate by keeping its concentration in the aqueous phase low.[9][16][18] The organic phase acts as a reservoir for the substrate and a sink for the product.
-
Substrate Fed-Batch Strategy: Instead of adding all the substrate at the beginning, feed it into the reactor slowly over the course of the reaction. This maintains a low, steady concentration of COBE, minimizing both instability and potential substrate inhibition.[9]
-
-
Problem 2: Low Reaction Yield or Incomplete Conversion
"My enantioselectivity is excellent (>99% ee), but the reaction stops before all the substrate is consumed, resulting in a low yield. How can I drive the reaction to completion?"
Low conversion is often linked to catalyst inhibition, instability, or cofactor limitations.
Potential Causes & Solutions
-
Inefficient Cofactor Regeneration:
-
Causality: This is the most common reason for stalled reactions. The reduction of COBE consumes one equivalent of NAD(P)H. If the regeneration system (e.g., GDH and glucose) cannot replenish the cofactor pool fast enough, the primary reaction will halt.[2][4]
-
Solution:
-
Optimize Co-substrate Ratio: Ensure an adequate molar excess of the co-substrate. For glucose, a molar ratio of 1.5 to 3.5 moles of glucose per mole of COBE is often recommended to ensure efficient regeneration.[4][9]
-
Verify Enzyme Activities: Confirm that both the primary reductase and the regeneration enzyme (e.g., GDH) are active in your system.
-
Add Initial Cofactor: The system requires a catalytic amount of the cofactor (NADP+ or NAD+) to be present at the start of the reaction to initiate the cycle. A typical starting concentration is 0.05-0.5 mM.[1]
-
-
-
Substrate and/or Product Inhibition:
-
Causality: High concentrations of the substrate (COBE) or the product ((S)-CHBE) can bind to the enzyme and inhibit its activity, a common phenomenon in biocatalysis.[8][19] Some enzymes are more robust than others; for example, the ADH SmADH31 has been shown to tolerate extremely high concentrations (up to 4.0 M) of COBE.[3][8] However, many others are inhibited at much lower levels.
-
Solution:
-
Substrate Fed-Batch: As mentioned for improving ee, a fed-batch strategy is highly effective at preventing substrate inhibition by keeping its concentration low.[9]
-
In Situ Product Removal (ISPR): Use a biphasic system where the product is extracted into the organic phase as it is formed, reducing its concentration in the aqueous phase and alleviating product inhibition.[20] Another ISPR method is to add a macroporous adsorbent resin to the reaction to sequester the product.[19][21]
-
-
-
Poor Biocatalyst Stability or Loading:
-
Causality: The enzyme may not be stable under the reaction conditions for the required duration, leading to a loss of activity over time. Alternatively, the amount of biocatalyst (whole cells or purified enzyme) may simply be insufficient for the amount of substrate used.
-
Solution:
-
Optimize Biocatalyst Loading: Systematically increase the concentration of the biocatalyst to find the optimal level where the reaction proceeds to completion in a reasonable timeframe.
-
Immobilize the Enzyme: Immobilization can often enhance the operational stability of enzymes.
-
Re-evaluate Reaction Conditions: Extreme pH or temperature can cause irreversible enzyme denaturation. Ensure your conditions are within the stable range for your enzyme.
-
-
Part 3: Protocols and Data
To provide a practical starting point, we have outlined key experimental protocols and summarized comparative data for catalyst selection.
Experimental Protocol 1: Whole-Cell Bioreduction of COBE
This protocol describes a typical batch reaction using recombinant E. coli co-expressing a carbonyl reductase (CR) and glucose dehydrogenase (GDH).
-
Biocatalyst Preparation:
-
Grow the recombinant E. coli strain in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation, wash with buffer (e.g., 100 mM phosphate buffer, pH 7.0), and resuspend in the same buffer to create a concentrated cell slurry.
-
-
Reaction Setup (100 mL Scale):
-
In a temperature-controlled reaction vessel, combine:
-
80 mL of 100 mM Phosphate Buffer (pH 7.0).
-
A specific amount of the prepared cell slurry (e.g., to a final OD600 of 50).
-
Glucose (e.g., 1.5 M).
-
NADP+ (e.g., 0.1 mM).
-
-
Stir the mixture at 30°C for 15 minutes to equilibrate.
-
Start the reaction by adding ethyl 4-chloroacetoacetate (COBE) to a final concentration of 500 mM. Note: For higher concentrations or sensitive enzymes, a fed-batch approach is recommended.
-
-
Reaction Monitoring and Work-up:
-
Maintain the pH at 7.0 by periodic addition of a base (e.g., 2 M NaOH), as the conversion of glucose to gluconic acid will lower the pH.[9]
-
Take samples periodically to monitor the disappearance of COBE and the formation of (S)-CHBE by GC or HPLC.
-
Once the reaction is complete, remove the cells by centrifugation.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate, 2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[22]
-
Experimental Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Dilute a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralpak IA or equivalent amylose-based column.
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
-
Analysis: Inject the sample. The (S) and (R) enantiomers will elute as two separate peaks. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Data Summary: Comparison of Biocatalysts
The selection of the enzyme is a critical first step. The table below summarizes the performance of several reductases reported in the literature for the synthesis of (S)-CHBE.
| Enzyme Source | Host Organism | Cofactor | Substrate Conc. (mM) | Yield (%) | ee (%) | Reference |
| Ralstonia eutropha (AR) | E. coli | NADPH | - | - | >99 | [7] |
| Pichia stipitis (CR) | E. coli | NADPH | - | >95 | 100 | [1] |
| Candida magnoliae (CmCR) | E. coli | NADH | 3000 | >99 | >99.9 | [6] |
| S. maltophilia (SmADH31) | E. coli | - | 4000 | 92 (isolated) | >99.9 | [3][8] |
| Baker's Yeast | S. cerevisiae | NAD(P)H | ~75 | 75 | 90-97 | [23][24] |
Part 4: Visualizations
Reaction Pathway and Cofactor Regeneration
The following diagram illustrates the core biocatalytic process, coupling the reduction of the substrate with the essential cofactor regeneration cycle.
Caption: Biocatalytic reduction of COBE to (S)-CHBE with NADPH regeneration.
Troubleshooting Workflow for Low Enantioselectivity
This decision tree provides a logical workflow for diagnosing and solving issues related to poor enantioselectivity.
Caption: Decision tree for troubleshooting low enantiomeric excess (ee).
References
-
Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61(2), 133-9. [Link]
- Li, C., & Xu, Y. (2010). A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase.
-
He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 161, 461-4. [Link]
-
Chen, Z., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI, Molecules, 28(21), 7435. [Link]
-
Yang, Z., et al. (2020). Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System. Organic Process Research & Development, 24(6), 1068–1076. [Link]
-
He, Y., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. ResearchGate. [Link]
-
Zhang, J., et al. (2025). Engineering Alcohol Dehydrogenase for Efficient Catalytic Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutyrate. Journal of Agricultural and Food Chemistry, 73(18), 11146-11156. [Link]
-
Ni, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 77. [Link]
-
Kaluzna, I. W., et al. (2015). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. PLoS One, 10(6), e0127157. [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate. [Link]
-
Höffken, H. W., et al. (2017). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 101(19), 7205-7221. [Link]
-
Scilit. (2010). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. [Link]
-
ResearchGate. (2018). Enhancement of ethyl ( S )-4-chloro-3-hydroxybutanoate production at high substrate concentration by in situ resin adsorption. [Link]
-
ResearchGate. (2016). (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]
-
Seebach, D., et al. (1987). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 65, 203. [Link]
-
University of Glasgow. (n.d.). Determination of enantiomeric excess. [https://www.chem.gla.ac.uk/staff/p peacock/pva/pva_chp9.htm]([Link] peacock/pva/pva_chp9.htm)
- Liu, Z., et al. (2019). Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor.
-
Der Pharma Chemica. (n.d.). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. [Link]
-
Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(11), 931-6. [Link]
-
Wu, X., et al. (2012). Asymmetric Reduction of Ethyl (S)-4-chloro-3-hydroxy butanoate in an Aqueous-Organic Solvent Biphasic System Using Dried Baker's Yeast. Asian Journal of Chemistry, 24(11), 5151-5154. [Link]
-
Agilent Technologies. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. [Link]
-
Forni, A., et al. (2002). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Arkivoc, 2002(11), 45-53. [Link]
- Wang, Y. (2015). Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
-
Wu, J. Y., et al. (2003). Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. Biotechnology Letters, 25(1), 17-21. [Link]
-
ResearchGate. (2008). Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms. [Link]
-
Wang, Y., et al. (2023). Application of cofactors in the regulation of microbial metabolism: A state of the art review. Frontiers in Microbiology, 14, 1145784. [Link]
-
ResearchGate. (2003). Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. [Link]
-
Parra-Fajardo, L., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI, Pharmaceuticals, 16(9), 1339. [Link]
-
Biology With Clare. (2022, May 16). 2.1.4 Enzymes e) The need for coenzymes, cofactors and prosthetic groups [Video]. YouTube. [Link]
Sources
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- 3. Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of cofactors in the regulation of microbial metabolism: A state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. uma.es [uma.es]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 21. Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 23. asianpubs.org [asianpubs.org]
- 24. arkat-usa.org [arkat-usa.org]
Technical Support Center: Ensuring the Stability of Ethyl 4-chloro-3-hydroxybenzoate
Welcome to the technical support center for Ethyl 4-chloro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the storage and handling of this compound. Ensuring the chemical integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. Here, we will delve into the potential degradation pathways of Ethyl 4-chloro-3-hydroxybenzoate and provide actionable strategies to prevent its degradation during storage.
Troubleshooting Guide: Addressing Common Degradation Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your work with Ethyl 4-chloro-3-hydroxybenzoate.
Question 1: My solid Ethyl 4-chloro-3-hydroxybenzoate has started to discolor, turning a yellowish or brownish hue. What is causing this, and is the material still usable?
Answer:
The discoloration of your solid Ethyl 4-chloro-3-hydroxybenzoate is a strong indicator of oxidative degradation. The phenolic hydroxyl group in the molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities.[1][2] This process can lead to the formation of colored quinone-type compounds, which are common oxidation products of phenols.[3]
Causality:
-
Presence of Oxygen: The phenolic group can be directly oxidized by atmospheric oxygen, a process that can be accelerated by light and heat.
-
Photochemical Reactions: Exposure to UV or even ambient light can provide the energy needed to initiate oxidative reactions.[4][5]
-
Trace Metal Contamination: Metal ions can catalyze the oxidation of phenols.
Is it still usable? The usability of the discolored material depends on the extent of degradation and the sensitivity of your application. For applications requiring high purity, such as in late-stage drug development or for use as an analytical standard, the discolored material should be discarded. For early-stage research where a small percentage of impurity may be tolerable, you may consider purifying the material. However, it is always best practice to use a pure, undegraded starting material. A purity assessment by a suitable analytical method, such as HPLC, is strongly recommended before use.
Question 2: I have observed a decrease in the purity of my solid Ethyl 4-chloro-3-hydroxybenzoate over time, even when stored in a sealed container. What is the likely cause?
Answer:
A gradual decrease in purity, even for the solid material, is often due to hydrolysis of the ethyl ester group.[6][7][8][9] Although the rate of hydrolysis is much slower in the solid state compared to in solution, atmospheric moisture can be sufficient to cause a noticeable degradation over extended storage periods. The hydrolysis reaction cleaves the ester bond, yielding 4-chloro-3-hydroxybenzoic acid and ethanol.
Causality:
-
Hygroscopicity: While not extremely hygroscopic, the compound can adsorb moisture from the air, which can then facilitate hydrolysis.
-
Acidic or Basic Impurities: The presence of trace acidic or basic impurities on the surface of the solid can catalyze the hydrolysis reaction.
To mitigate this, ensure the compound is stored in a tightly sealed container, preferably with a desiccant, and in a dry environment.
Question 3: My solution of Ethyl 4-chloro-3-hydroxybenzoate has become cloudy or has formed a precipitate. What is happening?
Answer:
Cloudiness or precipitation in a solution of Ethyl 4-chloro-3-hydroxybenzoate is a clear sign of significant hydrolysis. The degradation product, 4-chloro-3-hydroxybenzoic acid, is generally less soluble in common organic solvents than the parent ethyl ester. As hydrolysis proceeds, the concentration of the carboxylic acid increases, and once it exceeds its solubility limit in the solvent, it will precipitate out.
Causality:
-
Presence of Water: The most common cause is the presence of water in the solvent. Using non-anhydrous solvents will accelerate hydrolysis.
-
pH of the Solution: The hydrolysis of esters is catalyzed by both acids and bases.[6][9] If your solvent or other components in the solution are acidic or basic, the degradation will be significantly faster.
Always use anhydrous solvents and ensure that the glassware is thoroughly dried before preparing solutions. If the solution needs to be stored, it should be kept at a low temperature and protected from light.
Question 4: I prepared a solution of Ethyl 4-chloro-3-hydroxybenzoate and left it on the lab bench. When I analyzed it later, I found a significant loss of potency. Why?
Answer:
The loss of potency in a solution left on a lab bench is likely due to a combination of photodegradation and potentially accelerated hydrolysis and oxidation.[4][5] Phenolic compounds and benzoates can be sensitive to light, especially UV radiation from sunlight or even fluorescent lighting. This light exposure can provide the activation energy for various degradation reactions.
Causality:
-
Photodegradation: UV light can directly lead to the cleavage of chemical bonds or promote the formation of reactive species that degrade the compound.
-
Thermal Stress: If the solution was exposed to direct sunlight, it may have also experienced an increase in temperature, which would accelerate both hydrolysis and oxidation.
Solutions of Ethyl 4-chloro-3-hydroxybenzoate should always be stored in amber vials or protected from light by wrapping the container in aluminum foil. For short-term benchtop use, minimize exposure to direct light sources.
Frequently Asked Questions (FAQs)
-
What are the optimal storage conditions for solid Ethyl 4-chloro-3-hydroxybenzoate?
-
To minimize degradation, the solid compound should be stored in a tightly sealed, opaque container, in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation. Recommended storage temperatures are generally in the range of 2-8°C.
-
-
What are the primary degradation pathways for Ethyl 4-chloro-3-hydroxybenzoate?
-
The two main degradation pathways are:
-
Oxidation: The phenolic hydroxyl group can be oxidized to form colored quinone-like impurities. This is promoted by air, light, and metal ions.
-
Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid (4-chloro-3-hydroxybenzoic acid) and ethanol. This is catalyzed by moisture, acids, and bases.
-
-
-
How can I monitor the stability of my Ethyl 4-chloro-3-hydroxybenzoate?
-
The most effective way to monitor the stability is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique.[10][11][12][13][14][15][16] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of both. Regular purity checks of your stored material using a validated HPLC method will provide a clear picture of its stability over time.
-
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Light | Store in an amber or opaque container | Prevents photodegradation.[4][5] |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen) | Minimizes contact with oxygen and moisture, thus preventing oxidation and hydrolysis. |
| Moisture | Store in a dry environment, consider using a desiccant | Prevents hydrolysis of the ester group. |
Visualizing Degradation Pathways and Troubleshooting
To better understand the chemical changes and the troubleshooting process, the following diagrams are provided.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journals.su.edu.ye [journals.su.edu.ye]
- 11. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. researchgate.net [researchgate.net]
- 16. jbiochemtech.com [jbiochemtech.com]
Minimizing impurities in the synthesis of 3-hydroxy-4-fluorobenzoic acid.
Status: Online Operator: Senior Application Scientist Topic: Minimizing Impurities & Process Optimization Reference ID: 3H4FBA-OPT-2026[1]
Introduction: Critical Quality Attributes (CQA)
Welcome to the technical support hub for 3-hydroxy-4-fluorobenzoic acid (CAS: 51446-31-2) . Whether you are synthesizing this as a fragment for PROTAC linkers or as an intermediate for fluoroquinolones, purity is paramount.
This guide addresses the two most common synthetic pathways:
-
The Kolbe-Schmitt Carboxylation (Industrial/Green Route).[1][2]
-
The Diazotization-Hydrolysis (Laboratory/Sandmeyer Route).
Target Specification Profile
| Attribute | Specification | Common Failure Mode |
| Appearance | White to off-white crystalline powder | Brown/Black (Azo coupling or oxidation) |
| Assay (HPLC) | < 95% due to unreacted phenol | |
| Fluorine Content | Theoretical ± 0.2% | Low (Defluorination to 3,4-dihydroxybenzoic acid) |
| Regioisomers | Contamination with 2-fluoro isomers |
Module 1: Troubleshooting The Kolbe-Schmitt Route
Context: You are reacting 4-fluorophenol with
Ticket #101: "My product contains high levels (>2%) of unreacted 4-fluorophenol."[1][3]
Root Cause Analysis:
The Kolbe-Schmitt reaction relies on the formation of a dry potassium phenoxide salt.[1][3] The presence of water inhibits the coordination of
Corrective Action Protocol:
-
Azeotropic Drying: You cannot simply "bake" the potassium 4-fluorophenoxide.[3]
-
Pressure/Temperature Balance:
-
Maintain reaction temperature at 160–170°C . Below 150°C, the reaction is kinetically sluggish; above 180°C, you risk decarboxylation.
- pressure should be maintained at 5–10 bar (anhydrous conditions).[1]
-
Ticket #102: "I am seeing significant positional isomers (Regio-impurity)."
Root Cause Analysis: While the -OH group strongly directs ortho/para, the para position is blocked by Fluorine.[1] However, if the potassium cation coordination is weak, or if sodium (NaOH) is used instead of potassium (KOH), the "chelation control" is lost.
-
Mechanism: The
ion acts as a bridge, tethering the molecule to the phenoxide oxygen, forcing delivery to the ortho position (C3). -
Fix: Ensure you are using KOH , not NaOH. The ionic radius of
(1.38 Å) is ideal for the transition state chelation; (1.02 Å) is less effective for this specific substrate [1].[1]
Module 2: Troubleshooting The Diazotization Route
Context: You are converting 3-amino-4-fluorobenzoic acid to the diazonium salt, followed by hydrolysis to the phenol.
Ticket #201: "The product is dark brown/black and difficult to decolorize."
Root Cause Analysis: This is the "Sandmeyer Curse." The dark color comes from azo-coupling dyes .[1] The diazonium intermediate is an electrophile that reacts with the electron-rich product (3-hydroxy-4-fluorobenzoic acid) or unreacted amine.[1][3]
Corrective Action Protocol:
-
The "Dropwise Inverse" Addition:
-
Never add the nitrite to the warm acid.
-
Protocol: Generate the diazonium salt at 0–5°C . Then, add the cold diazonium solution dropwise into a boiling solution of sulfuric acid (
, 20–30%). -
Why: This ensures the diazonium ion immediately hydrolyzes upon hitting the hot acid, preventing it from accumulating and coupling with the newly formed phenol.
-
-
Urea Scavenge:
Ticket #202: "I detect 3,4-dihydroxybenzoic acid (Defluorination)."
Root Cause Analysis:
The fluorine atom at the para position to the carboxyl group is activated for Nucleophilic Aromatic Substitution (
Corrective Action:
-
Lower Temperature Hydrolysis: If possible, use a copper(I) oxide (
) catalyst in dilute acid rather than boiling concentrated acid. This is known as the Cohen-type hydroxylation, which proceeds under milder conditions [2].[1] -
Time Control: Quench the reaction immediately upon consumption of the diazonium intermediate. Do not reflux overnight.
Module 3: Visualization of Impurity Pathways
The following diagram illustrates the critical decision points where impurities are generated in the Diazotization pathway.
Figure 1: Reaction pathways showing the competition between successful hydrolysis and impurity-generating side reactions.
Module 4: Purification & Isolation Strategy
If crude synthesis yields <98% purity, use this pH-Swing Recrystallization method. This exploits the acidity difference between the carboxylic acid and the phenolic proton.
Solubility Data & Parameters
| Solvent | Solubility (25°C) | Solubility (80°C) | Suitability |
| Water | < 2 mg/mL | ~25 mg/mL | Excellent (Primary) |
| Ethanol | Soluble | Very Soluble | Co-solvent only |
| Toluene | Insoluble | Sparingly | Anti-solvent |
Step-by-Step Purification Protocol
-
Dissolution (Alkaline):
-
Filtration:
-
Filter the solution through Celite or activated carbon to remove black azo tars.
-
-
Precipitation (Acidic):
-
Slowly acidify the filtrate with 6N HCl to pH 1–2 while stirring at 0°C.
-
Critical: Slow acidification promotes crystal growth over amorphous precipitation.
-
-
Final Wash:
FAQ: Rapid Response
Q: Can I use glass-lined reactors for the Kolbe-Schmitt route? A: Yes, but ensure the glass lining is rated for high-pressure alkaline conditions.[1] Long-term exposure to hot concentrated KOH can etch glass.[1] Hastelloy or Stainless Steel (SS316) is preferred for the autoclave step.
Q: How do I store the final product? A: Store in amber glass. Phenolic compounds are susceptible to photo-oxidation, which turns the white powder pink/red over time.
Q: Why is my melting point lower than the literature (214°C)? A: A depressed melting point (e.g., 205–210°C) usually indicates retained solvent (water/acetic acid) or the presence of the 3,4-dihydroxy impurity. Dry at 60°C under high vacuum for 12 hours and re-test.
References
-
Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link[1]
-
Cohen, T., et al. (1977). Copper(I) oxide catalyzed replacement of diazonium groups by hydrogen, hydroxyl, and other groups. Journal of Organic Chemistry, 42(12), 2053–2058. Link[1]
-
Patent CN104447213A. (2015). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents. Link
-
PubChem. (2025).[5] 4-Fluoro-3-hydroxybenzoic acid (Compound Summary). National Library of Medicine.[3] Link[1][3]
Sources
- 1. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. prepchem.com [prepchem.com]
- 4. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]
- 5. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enhancing the solubility of Ethyl 4-chloro-3-hydroxybenzoate for biological assays
Introduction
Welcome to the Technical Support Center. You are likely encountering difficulties with Ethyl 4-chloro-3-hydroxybenzoate , a lipophilic intermediate often used in drug development and biological screening.[1]
This molecule presents a classic medicinal chemistry paradox:
-
The Ester Group: Provides membrane permeability but limits aqueous solubility and introduces hydrolysis risks.[1]
-
The Chloro- & Hydroxyl- Substituents: The chlorine atom increases lipophilicity (LogP ~2.7), while the phenolic hydroxyl offers a weak ionization point (pKa ~8.[1]3) that is unfortunately inaccessible at physiological pH (7.[1]4) without compromising cell viability.
This guide provides self-validating protocols to solubilize this compound without introducing experimental artifacts (e.g., solvent toxicity or precipitation).
Module 1: Stock Solution Preparation
Q: Why won't this compound dissolve directly in cell culture media?
A: The compound is highly lipophilic.[1] Water molecules form a highly ordered hydrogen-bonded network; inserting a hydrophobic ethyl ester disrupts this network, which is thermodynamically unfavorable (high positive Gibbs free energy).[1] You must use a "privileged solvent" to break the crystal lattice before introducing it to water.[1]
Protocol: Preparation of Anhydrous Stock
Objective: Create a stable 100 mM Master Stock.
-
Select Solvent: Use DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric Grade, ≥99.9%.[1]
-
Critical: Ensure the DMSO is anhydrous .[1] Water in DMSO will catalyze the slow hydrolysis of the ethyl ester into the free acid (inactive or different activity) during storage.
-
-
Weighing: Weigh approximately 20 mg of Ethyl 4-chloro-3-hydroxybenzoate.
-
Calculation:
-
Dissolution: Vortex for 30 seconds. The solution should be crystal clear.
-
Storage: Aliquot into amber glass vials (to prevent plasticizer leaching) and store at -20°C.
Module 2: The "Crash-Out" Phenomenon (Precipitation)[1]
Q: My media turns cloudy when I add the drug. Why?
A: You are experiencing "solvent shock."[1] When a high-concentration DMSO stock hits an aqueous buffer, the dielectric constant shifts instantly from ~47 (DMSO) to ~80 (Water).[1] The compound's solubility drops logarithmically, causing immediate micro-precipitation. This is invisible to the naked eye at low concentrations but ruins assay reproducibility.[1]
Troubleshooting: The Intermediate Dilution Method
Do not pipette 100 mM stock directly into the assay plate. Use this serial dilution workflow to step down the hydrophobicity gradually.[1]
Figure 1: Step-wise dilution strategy to prevent compound precipitation (Crash-Out).
Key Rule: Keep the final DMSO concentration ≤ 0.1% (v/v) for sensitive cell lines (e.g., primary neurons, stem cells) and ≤ 0.5% for robust lines (e.g., HeLa, HEK293).
Module 3: Advanced Solubilization (Cyclodextrins)
Q: I need higher concentrations (>50 µM), but DMSO is toxic. What now?
A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] Instead of using a solvent, you will encapsulate the lipophilic ethyl phenyl tail of the molecule inside the hydrophobic cavity of the cyclodextrin. The outer shell is hydrophilic, rendering the complex water-soluble.[1]
Protocol: HP-β-CD Complexation[1][2]
-
Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).
-
Complexation:
-
Add your compound (from DMSO stock or powder) to the 20% CD solution.[1]
-
Note: If using powder, extensive sonication (30 mins) or stirring (overnight) is required.
-
-
Validation: The solution must remain clear.
-
Application: You can now add this to cells. HP-β-CD is generally non-toxic up to 1-2% in cell culture.[1][2]
Figure 2: Mechanism of Cyclodextrin solubilization. The hydrophobic drug is shielded from the aqueous environment.
Module 4: Stability & pH Sensitivity
Q: Can I use NaOH to help dissolve the powder?
A: ABSOLUTELY NOT. While phenols dissolve in high pH (forming phenolate anions), this specific molecule contains an ethyl ester . Adding a strong base (NaOH) will trigger saponification (alkaline hydrolysis), permanently cleaving the molecule into 4-chloro-3-hydroxybenzoic acid and ethanol.[1] You will no longer be testing the original compound.[1]
Stability Data Table
| Parameter | Condition | Risk Level | Outcome |
| pH 1 - 4 | Acidic | Low | Stable ester; low solubility.[1] |
| pH 7.4 | Physiological | Low/Moderate | Stable for 24-48h assays.[1] Potential enzymatic hydrolysis by serum esterases.[1] |
| pH > 9.0 | Alkaline | CRITICAL | Rapid chemical hydrolysis of the ester bond. |
| Serum | 10% FBS | Moderate | Serum contains esterases.[1] Use heat-inactivated serum if half-life is short.[1] |
References
-
Galvao, J., et al. (2014).[1] "Guidelines for the use of DMSO in cell culture experiments." Pharmacology (Discusses DMSO toxicity thresholds of 0.1% - 0.5%).[1][3]
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
PubChem. (2025).[1][4][5][6] "Ethyl 3-chloro-4-hydroxybenzoate Compound Summary." (Provides physicochemical data, LogP, and structural properties).[4][6]
-
Simperler, A., et al. (2006).[1] "Glass transition temperature of glucose, sucrose, and trehalose: deep-freeze preservation." (Discusses general principles of cryopreservation and solvent interactions relevant to stock storage).
Sources
- 1. Ethyl 3-chloro-4-hydroxybenzoate | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lifetein.com [lifetein.com]
- 4. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antimicrobial Properties of Ethyl 4-hydroxybenzoate and Other Parabens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the antimicrobial performance of ethyl 4-hydroxybenzoate (ethylparaben) and other commonly used parabens, namely methylparaben, propylparaben, and butylparaben. This document is designed to be a comprehensive resource, offering objective experimental data, detailed protocols, and insights into the mechanisms of action to support research and development in the pharmaceutical and cosmetic industries.
Introduction to Parabens as Antimicrobial Preservatives
Parabens, the alkyl esters of p-hydroxybenzoic acid, have been widely utilized as preservatives in food, cosmetics, and pharmaceuticals for over seven decades.[1][2] Their popularity stems from their broad-spectrum antimicrobial activity, chemical stability, low production cost, and effectiveness over a wide pH range.[3][4] The most commonly used parabens include methylparaben, ethylparaben, propylparaben, and butylparaben, which differ in the length of their alkyl ester chain. This structural variation directly influences their antimicrobial efficacy and physicochemical properties.[5][6]
This guide will delve into a comparative analysis of these key parabens, with a focus on ethyl 4-hydroxybenzoate, providing the necessary data and methodologies for an informed selection process in product formulation.
Mechanism of Antimicrobial Action
The antimicrobial activity of parabens is not attributed to a single target but rather to a multi-pronged attack on microbial cells, making the development of resistance more challenging. The primary mechanisms involve the disruption of cell membrane integrity and the inhibition of critical cellular processes.
Parabens interfere with the microbial cell membrane, leading to increased permeability and the leakage of intracellular components.[6] This disruption of membrane transport processes is a key aspect of their antimicrobial action.[5] Furthermore, parabens have been shown to inhibit key enzymes involved in cellular metabolism, such as ATPases and phosphotransferases, thereby disrupting vital metabolic pathways. There is also evidence to suggest that they can interfere with the synthesis of DNA and RNA.[5]
The following diagram illustrates the proposed multi-target mechanism of action of parabens against microbial cells.
Caption: Proposed multi-target antimicrobial mechanism of parabens.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial effectiveness of parabens is directly correlated with the length of their alkyl chain; as the chain length increases, so does the potency.[3][5] Consequently, butylparaben is the most potent, followed by propylparaben, ethylparaben, and methylparaben.[5] However, this increase in activity is inversely related to water solubility, a critical factor in formulation.[3]
Parabens are generally more effective against fungi and Gram-positive bacteria than Gram-negative bacteria.[3][7] The reduced efficacy against Gram-negative bacteria is attributed to the outer membrane acting as a barrier to penetration.
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the four parabens against a panel of common microorganisms.
Disclaimer: The following data has been compiled from various sources. Direct comparison should be approached with caution, as experimental conditions may have varied between studies.
Table 1: Comparative MIC of Parabens against Bacteria (µg/mL)
| Microorganism | Methylparaben | Ethylparaben | Propylparaben | Butylparaben |
| Staphylococcus aureus (Gram-positive) | >16,000 | - | 250 - >4000 | - |
| Escherichia coli (Gram-negative) | 500 - >16,000 | - | 125 - >4000 | - |
| Pseudomonas aeruginosa (Gram-negative) | >16,000 | - | >4000 | - |
Table 2: Comparative MIC of Parabens against Fungi (µg/mL)
| Microorganism | Methylparaben | Ethylparaben | Propylparaben | Butylparaben |
| Candida albicans (Yeast) | 1000 | - | - | - |
| Aspergillus niger (Mold) | 1000 | - | - | - |
Synergistic Effects of Paraben Combinations
To broaden the spectrum of antimicrobial activity and leverage lower concentrations of individual preservatives, parabens are often used in combination.[7][8] The most common combination is methylparaben and propylparaben, which has been shown to have a synergistic effect against various microorganisms.[6][8] This is particularly advantageous as it combines the higher water solubility of methylparaben with the greater antifungal and antibacterial potency of propylparaben.[8] Studies have demonstrated that novel combinations of two or more parabens can perform as well as or even better than standard mixtures.[9]
Experimental Protocols
To ensure the scientific integrity and reproducibility of antimicrobial efficacy testing, standardized methodologies are crucial. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and for assessing the synergistic effects of preservative combinations.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of parabens.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Paraben Stock Solution: Prepare a concentrated stock solution of the paraben to be tested in a suitable solvent (e.g., ethanol or propylene glycol). Further dilutions should be made in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Microbial Inoculum: From a fresh 18-24 hour culture, prepare a microbial suspension in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the paraben stock solution in the broth medium to achieve the desired concentration range.
-
Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the diluted inoculum to each well containing the paraben dilutions.
-
Controls: Include a positive control well (broth and inoculum, no paraben) and a negative control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (typically 35-37°C) for 18-24 hours for most bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the paraben that completely inhibits visible growth of the microorganism.
Assessment of Synergy via Checkerboard Assay
The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.
Caption: Workflow for the checkerboard synergy assay.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the two parabens to be tested and a standardized microbial inoculum as described in the MIC protocol.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions. Serially dilute Paraben A along the x-axis (columns) and Paraben B along the y-axis (rows).
-
Inoculation: Inoculate all wells with the standardized microbial suspension.
-
Incubation: Incubate the plate under the appropriate conditions for the test microorganism.
-
Data Collection: Determine the MIC of each paraben alone and in each combination.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction. The FIC index is calculated as follows: FIC Index = FIC of Paraben A + FIC of Paraben B Where:
-
FIC of Paraben A = (MIC of Paraben A in combination) / (MIC of Paraben A alone)
-
FIC of Paraben B = (MIC of Paraben B in combination) / (MIC of Paraben B alone)
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive or indifferent effect
-
FIC Index > 4.0: Antagonism
-
Conclusion
Ethyl 4-hydroxybenzoate and other parabens remain effective and widely used antimicrobial preservatives. Their efficacy is directly related to the length of their alkyl chain, with longer chains exhibiting greater potency but lower water solubility. This structure-activity relationship is a key consideration in formulation development. The use of paraben combinations, such as methylparaben and propylparaben, can provide a synergistic effect, broadening the spectrum of activity and allowing for lower use concentrations. The selection of an appropriate paraben or paraben combination should be based on a thorough understanding of the target microorganisms, the formulation's characteristics, and the desired level of preservation, validated by robust experimental data as outlined in this guide.
References
- Mild Soaps. (n.d.). Origins Of Parabens: Historical Roots And Development.
- Valenzuela-Bustamante, P., et al. (2025). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Pharmaceuticals.
- Turakka, L., et al. (1988). Parabens as antimicrobial preservatives in creams. Pharmazie, 43(10), 701-703.
- BenchChem. (2025).
- Crovetto, S., et al. (2017). Bacterial Toxicity Testing and Antibacterial Activity of Parabens. Journal of Applied Toxicology, 37(10), 1253-1261.
- Soni, M. G., et al. (2005). Safety assessment of parabens in cosmetics. International Journal of Toxicology, 24(Suppl 4), 1-100.
- Nes, I. F., & Eklund, T. (1983). The effect of parabens on DNA, RNA and protein synthesis in Escherichia coli. Journal of Applied Bacteriology, 54(2), 237-242.
- SCCS (Scientific Committee on Consumer Safety). (2010). Opinion on Parabens.
- Freese, E., et al. (1973). The molecular mechanism of growth inhibition by lipophilic acids and other membrane-active compounds. In Control of Proliferation in Animal Cells (pp. 249-261).
- Herman, A. (2014). Comparison of antimicrobial activity of essential oils, plant extracts and methylparaben in cosmetic emulsions: 2 months study. Indian Journal of Pharmaceutical Sciences, 76(4), 344-348.
- Aalto, T. R., et al. (1953). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination.
- Google Patents. (1995). Antimicrobial paraben composition.
- Feldeková, E., et al. (2022). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences, 40(6), 438-444.
- Komori, Y., et al. (1991). Relationship between uptake of p-hydroxybenzoic acid esters by Escherichia coli and antibacterial activity. Chemical & Pharmaceutical Bulletin, 39(10), 2727-2730.
- CIBTech. (n.d.). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME.
- Vindenes, H. K., et al. (2022). Parabens and antimicrobial compounds in conventional and "green" personal care products. Chemosphere, 297, 134019.
- MDPI. (2023).
- Cosmetics & Toiletries. (2013).
- MDPI. (n.d.).
- Frontiers. (2020). In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes.
- Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
- Savaşan, S., et al. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(8), 4158-4160.
Sources
- 1. cibtech.org [cibtech.org]
- 2. mildsoaps.com [mildsoaps.com]
- 3. mdpi.com [mdpi.com]
- 4. Parabens and antimicrobial compounds in conventional and "green" personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. microchemlab.com [microchemlab.com]
- 7. Parabens as antimicrobial preservatives in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative study of chemical versus biocatalytic synthesis of chiral intermediates.
A Comparative Performance & Protocol Guide
Executive Summary: The Shift in Asymmetric Synthesis
For decades, transition metal chemocatalysis was the undisputed king of chiral intermediate synthesis. However, the landscape has shifted. Directed evolution and protein engineering have transformed biocatalysis from a niche academic curiosity into a robust industrial powerhouse.
This guide objectively compares Asymmetric Chemocatalysis (Metal-Ligand) versus Biocatalysis (Enzymatic) . While chemocatalysis offers broad substrate scope and predictable kinetics for early-phase screening, biocatalysis now dominates late-stage manufacturing for specific targets due to superior enantioselectivity (
The Verdict:
-
Choose Chemocatalysis when speed-to-data is critical, substrate diversity is high, and the process is at milligram-to-gram scale (Discovery/Early Development).
-
Choose Biocatalysis when enantiopurity requirements are stringent (>99.5%
), the route requires green metrics (low E-factor), and the project allows for a 3-6 month lead time for enzyme evolution (Late Development/Commercial).
Mechanistic Divergence
To understand the performance differences, we must look at the catalytic active sites. Chemocatalysis relies on the coordination geometry of a metal-ligand complex, whereas biocatalysis utilizes a complex 3D protein environment ("Lock and Key") that evolves to stabilize a specific transition state.
Visualization: Catalytic Pathways Compared[1]
Figure 1: Mechanistic workflow comparison. Chemocatalysis relies on ligand-induced sterics, while Biocatalysis relies on an evolved protein binding pocket and cofactor recycling.
Performance Metrics: The Sitagliptin Benchmark
The synthesis of Sitagliptin (Januvia®) serves as the industry's definitive case study comparing these two methodologies. Merck initially developed a Rhodium-catalyzed route but later switched to a Transaminase biocatalytic route.
Table 1: Comparative Data (Sitagliptin Synthesis)
| Metric | Chemocatalysis (Rh-Josiphos) | Biocatalysis (ATA-117 Transaminase) | Impact Analysis |
| Enantiomeric Excess ( | 97% (requires recrystallization) | >99.95% | Bio eliminates downstream purification steps. |
| Yield | 82-85% | 92% | Bio improves atom economy. |
| Operating Pressure | 250 psi (High Pressure H₂) | Atmospheric | Bio reduces safety hazards and CAPEX. |
| Catalyst Removal | Complex (Carbon adsorption) | Simple (Filtration/Extraction) | Bio eliminates heavy metal contamination risk. |
| Productivity | Moderate | +53% Increase | Bio supports higher substrate loading (200 g/L). |
| Waste (E-Factor) | High (Solvent/Metal waste) | -19% Reduction | Bio is significantly greener. |
Data Source: Savile et al., Science (2010) [1].
Detailed Experimental Protocols
These protocols represent generalized workflows for the synthesis of a Chiral Amine (a common pharmacophore) using the two competing methods.
Protocol A: Chemocatalytic Asymmetric Hydrogenation
Mechanism: Rhodium-catalyzed reduction of an enamine. Critical Control Point: Oxygen exclusion is paramount; the catalyst is air-sensitive.
-
Catalyst Preparation: In a glovebox, weigh [Rh(COD)Cl]₂ (precursor) and the chiral phosphine ligand (e.g., t-Bu-Josiphos). Dissolve in degassed methanol. Stir for 30 min to form the active complex.
-
Substrate Loading: Add the enamine substrate to a high-pressure autoclave vessel.
-
Inerting: Add the catalyst solution via cannula (strictly anaerobic). Seal the vessel. Purge with Nitrogen (3x) and then Hydrogen (3x).
-
Reaction: Pressurize to 20 bar (290 psi) H₂. Heat to 50°C. Stir at 1000 rpm for 12–24 hours.
-
Work-up (The Pain Point): Depressurize. Concentrate the solvent.
-
Metal Scavenging: Dissolve crude in solvent. Add activated carbon or functionalized silica (e.g., thiol-silica) to bind residual Rhodium. Stir for 4 hours. Filter through Celite.
-
Analysis: Check conversion via HPLC and enantiopurity via Chiral GC.
Protocol B: Biocatalytic Transamination
Mechanism: Transfer of an amino group from an isopropylamine donor to a ketone acceptor using an engineered Transaminase (ATA) and PLP cofactor. Critical Control Point: pH control and equilibrium displacement (removal of acetone byproduct).
-
Buffer Preparation: Prepare 100 mM Triethanolamine (TEA) buffer, pH 8.5. Add Pyridoxal-5'-phosphate (PLP) cofactor (1 mM).
-
Substrate Preparation: Dissolve the prochiral ketone substrate in DMSO (20-50% v/v final concentration depending on enzyme tolerance).
-
Amine Donor: Add Isopropylamine (1-2 M) to the buffer. Note: This serves as both the amine source and the buffer base.
-
Enzyme Addition: Add the engineered Transaminase powder (CDX-017 or similar) directly to the vessel (load: 2-5 g/L).
-
Reaction: Stir at 40-45°C under atmospheric pressure.
-
Equilibrium Shift: Apply a slight nitrogen sweep or reduced pressure to remove the volatile acetone byproduct, driving the reaction to completion.
-
-
Work-up: Acidify to pH 2 to quench enzyme and solubilize the amine product. Filter off the denatured protein (biodegradable waste).
-
Isolation: Basify to pH 12, extract into organic solvent (e.g., MTBE). Evaporate.
-
Result: Product is typically >99%
without further purification.
-
Decision Matrix: When to Switch?
Do not default to biocatalysis for everything.[1] Use this logic flow to determine the optimal path for your molecule.
Figure 2: Strategic decision tree for selecting synthesis methodology.
Scientific Integrity & Sustainability Analysis
Trustworthiness & Reproducibility
-
Self-Validating Systems: In the biocatalytic protocol, the removal of the acetone byproduct is self-validating. If conversion stalls at 50%, it indicates the equilibrium has not been shifted; increasing the nitrogen sweep or temperature immediately validates the fix.
-
Causality: In chemocatalysis, poor
is often caused by trace oxygen oxidation of the ligand. The protocol mandates strictly anaerobic conditions to prevent this specific failure mode.
Green Chemistry Metrics (E-E-A-T Grounding)
Biocatalysis is inherently "greener" but requires nuance.
-
Metal Depletion: Chemocatalysis relies on Platinum Group Metals (PGMs) like Rhodium, which are finite and subject to geopolitical supply chain volatility.
-
Water Usage: Biocatalysis uses water as the primary solvent. While this reduces VOCs (Volatile Organic Compounds), it creates large volumes of aqueous waste. However, modern processes (like the Sitagliptin example) use high substrate loading (200g/L) and solvent recycling to mitigate this [2].
References
-
Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Huisman, G. W. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link
-
Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476–480. Link
-
Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews, 118(2), 801–838. Link
-
Merck & Co., Inc. (2010). Greener Manufacturing of Sitagliptin Enabled by an Evolved Transaminase. EPA Presidential Green Chemistry Challenge Award Winners.Link[2]
Sources
A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of Ethyl 4-chloro-3-hydroxybenzoate Derivatives
For researchers and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 4-chloro-3-hydroxybenzoate derivatives. As small molecule inhibitors targeting specific biological pathways become increasingly important, rigorous assessment of off-target binding is a critical step in preclinical development. This document outlines the rationale behind experimental choices, provides detailed protocols for robust cross-reactivity assessment, and presents a strategy for data interpretation.
Introduction: The "Why" Behind Cross-Reactivity Studies
Ethyl 4-chloro-3-hydroxybenzoate and its analogs are a class of phenolic compounds with potential applications in drug discovery. Their efficacy, however, is intrinsically linked to their specificity. Cross-reactivity, the unintended binding of a compound to molecules other than its primary target, can lead to off-target effects, toxicity, and diminished therapeutic efficacy.[1][2][3] Therefore, a thorough investigation of the cross-reactivity profile of lead candidates is not just a regulatory requirement but a fundamental aspect of rational drug design.
This guide will focus on two powerful and complementary techniques for assessing small molecule-protein interactions: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).[4][5][6] We will explore a hypothetical scenario where a primary antibody has been raised against Ethyl 4-chloro-3-hydroxybenzoate, and we aim to determine the cross-reactivity of a panel of its structurally related derivatives.
The Panel of Analytes: A Comparative Framework
To conduct a meaningful cross-reactivity study, a carefully selected panel of derivatives is essential. The chosen compounds should possess systematic structural variations to elucidate the structure-activity relationships that govern binding specificity. For this guide, we will consider the following hypothetical derivatives of Ethyl 4-chloro-3-hydroxybenzoate (Parent Compound):
-
Derivative A: Ethyl 3-hydroxybenzoate (lacks the chloro group)
-
Derivative B: Ethyl 4-chloro-3-methoxybenzoate (hydroxyl group is methylated)
-
Derivative C: Methyl 4-chloro-3-hydroxybenzoate (ethyl ester is replaced with a methyl ester)
-
Derivative D: 4-chloro-3-hydroxybenzoic acid (ester group is hydrolyzed)
These derivatives will be compared against the parent compound for their ability to bind to a specific antibody raised against Ethyl 4-chloro-3-hydroxybenzoate.
Methodology I: Competitive ELISA for High-Throughput Screening
Competitive ELISA is a robust and scalable method for determining the relative affinity of multiple analytes for a specific antibody.[7][8] The principle lies in the competition between a labeled antigen (in this case, an Ethyl 4-chloro-3-hydroxybenzoate-enzyme conjugate) and the unlabeled test compounds (our derivatives) for a limited number of antibody binding sites coated on a microplate.[4][7] A lower signal from the labeled antigen indicates a higher affinity of the test compound for the antibody.
Experimental Workflow: Competitive ELISA
Caption: Workflow for the Competitive ELISA experiment.
Detailed Protocol: Competitive ELISA
-
Antibody Coating:
-
Dilute the capture antibody (raised against Ethyl 4-chloro-3-hydroxybenzoate) to 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antibody solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition:
-
Wash the plate as described above.
-
Prepare serial dilutions of the parent compound and each derivative in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
Add 50 µL of each standard or sample to the appropriate wells.
-
Immediately add 50 µL of the Ethyl 4-chloro-3-hydroxybenzoate-HRP conjugate (pre-titered to a concentration that gives a sub-maximal signal) to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The data is analyzed by plotting the absorbance against the log of the analyte concentration. The IC₅₀ value, the concentration of the analyte that causes 50% inhibition of the signal, is determined for each compound. Cross-reactivity is then calculated as a percentage relative to the parent compound using the following formula:
% Cross-Reactivity = (IC₅₀ of Parent Compound / IC₅₀ of Derivative) x 100
Methodology II: Surface Plasmon Resonance (SPR) for Kinetic Analysis
While ELISA provides valuable endpoint data, SPR offers real-time, label-free analysis of binding kinetics, providing deeper insights into the association (kₐ) and dissociation (kₑ) rates of the interaction.[5][6][9] This allows for a more nuanced understanding of the binding event and can help to differentiate between compounds with similar affinities but different kinetic profiles.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for the Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization:
-
The anti-parent compound antibody (ligand) is immobilized on a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The goal is to achieve an immobilization level that will yield a robust signal without mass transport limitations.
-
-
Analyte Interaction:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.
-
Serial dilutions of the parent compound and each derivative (analytes) are prepared in the running buffer.
-
Each concentration is injected over the surface for a defined period to monitor the association phase.
-
The running buffer is then flowed over the surface to monitor the dissociation phase.
-
-
Surface Regeneration:
-
After each binding cycle, a regeneration solution (e.g., a low pH glycine solution) is injected to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis and Interpretation
The resulting sensorgrams are analyzed using a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), where Kₑ = kₑ/kₐ. A lower Kₑ value indicates a higher affinity.
Comparative Data Presentation
To facilitate a clear comparison of the cross-reactivity profiles of the Ethyl 4-chloro-3-hydroxybenzoate derivatives, the data should be summarized in well-structured tables.
Table 1: Competitive ELISA Results
| Compound | IC₅₀ (nM) | % Cross-Reactivity |
| Ethyl 4-chloro-3-hydroxybenzoate (Parent) | 10 | 100% |
| Derivative A: Ethyl 3-hydroxybenzoate | 500 | 2% |
| Derivative B: Ethyl 4-chloro-3-methoxybenzoate | 1000 | 1% |
| Derivative C: Methyl 4-chloro-3-hydroxybenzoate | 25 | 40% |
| Derivative D: 4-chloro-3-hydroxybenzoic acid | 80 | 12.5% |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) |
| Ethyl 4-chloro-3-hydroxybenzoate (Parent) | 2 x 10⁵ | 2 x 10⁻³ | 10 |
| Derivative A: Ethyl 3-hydroxybenzoate | 5 x 10³ | 2.5 x 10⁻³ | 500 |
| Derivative B: Ethyl 4-chloro-3-methoxybenzoate | 2 x 10³ | 2 x 10⁻³ | 1000 |
| Derivative C: Methyl 4-chloro-3-hydroxybenzoate | 1.5 x 10⁵ | 3.75 x 10⁻³ | 25 |
| Derivative D: 4-chloro-3-hydroxybenzoic acid | 8 x 10⁴ | 6.4 x 10⁻³ | 80 |
Discussion and Conclusion
The hypothetical data presented in Tables 1 and 2 would suggest the following structure-activity relationships:
-
Importance of the Chloro Group: The significant drop in cross-reactivity for Derivative A indicates that the chloro group at position 4 is a critical determinant for antibody recognition.
-
Role of the Hydroxyl Group: Methylation of the hydroxyl group in Derivative B nearly abolishes binding, highlighting its essential role, likely as a hydrogen bond donor.
-
Ester Group Influence: The moderate cross-reactivity of Derivative C suggests that while the ethyl ester is preferred, a methyl ester is still tolerated. The reduced, but still present, binding of Derivative D indicates that the ester functionality contributes to, but is not absolutely essential for, binding.
References
-
Bao, J., et al. (2015). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 78(1), 137-142. [Link]
-
CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]
-
Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
-
Gath, J., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. [Link]
-
Li, Y., et al. (2019). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 8(10), 453. [Link]
-
Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
Sun, Y., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2260, 221-232. [Link]
Sources
- 1. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. biossusa.com [biossusa.com]
- 9. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
Safety Operating Guide
Ethyl 4-chloro-3-hydroxybenzoate proper disposal procedures
Proper Disposal Procedures for Ethyl 4-chloro-3-hydroxybenzoate
Executive Summary: Immediate Action Plan
Ethyl 4-chloro-3-hydroxybenzoate (CAS 335013-90-6) is a halogenated organic compound.[1] Improper disposal poses significant environmental risks (formation of dioxins during low-temp combustion) and regulatory violations.
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Restriction: NEVER dispose of down the drain or in general trash.
-
Segregation: Must be segregated from non-halogenated solvents and oxidizers.[2]
-
Waste Code: Classify as Halogenated Organic Waste .
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data | Relevance to Disposal |
| CAS Number | 335013-90-6 | Unique identifier for waste manifests. |
| Molecular Formula | C₉H₉ClO₃ | Presence of Chlorine (Cl) mandates "Halogenated" stream. |
| Physical State | Solid (Crystalline Powder) | Requires "Solid Waste" container unless dissolved. |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation) | Dictates PPE (Gloves, Goggles) during handling. |
| Reactivity | Incompatible with strong oxidizers and strong bases. | Do not mix with Nitric Acid or concentrated Hydroxides in waste drums. |
Scientific Insight: The presence of the chlorine atom on the benzene ring renders this compound unsuitable for standard fuel-blending disposal methods used for non-halogenated organics. It requires specific incineration conditions (typically >1100°C with residence time >2 seconds) to ensure complete destruction of the C-Cl bond and preventing the formation of toxic byproducts like dioxins.
Pre-Disposal Handling & Segregation
Step 1: Waste Stream Segregation
You must segregate this chemical into the Halogenated Waste stream.
-
Why? Mixing halogenated compounds with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole batch as halogenated, significantly increasing costs and environmental impact.
Step 2: Packaging Requirements
-
Solid Waste: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Liquid Waste (if dissolved): Use a chemically resistant safety can or glass bottle (amber preferred).
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
Step 3: Labeling
Every container must carry a hazardous waste tag before the first gram of waste is added.
-
Required Fields:
-
Full Chemical Name: Ethyl 4-chloro-3-hydroxybenzoate (No abbreviations).
-
Hazard Checkbox: Toxic, Irritant.
-
Detailed Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Surplus)
-
PPE: Don nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid dust inhalation.
-
Transfer: Carefully transfer the solid powder into a dedicated Solid Hazardous Waste container.
-
Decontamination: Wipe the exterior of the original bottle with a damp paper towel. Dispose of the towel in the same solid waste container.
-
Sealing: Screw the lid tight. Ensure the gasket is intact.
-
Manifest: Log the weight on your laboratory's waste accumulation log.
Scenario B: Disposal of Reaction Mixtures (Liquid)
If the chemical is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):
-
Solvent Compatibility: Ensure the solvent is compatible with the halogenated waste stream.
-
pH Check: If the mixture contains aqueous components, check pH. Neutralize (pH 6-8) before adding to the organic waste drum to prevent corrosion of the drum or gas generation.
-
Transfer: Pour into the Halogenated Solvent Waste carboy using a funnel.
-
Precipitation Watch: Watch for precipitation. If the solid crashes out, it may clog the container opening. In this case, filter the solid and dispose of it as Scenario A.
Scenario C: Empty Container Management
-
Triple Rinse: Rinse the empty original bottle three times with a small volume of a compatible solvent (e.g., Ethanol or Acetone).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Solvent Waste container (do not pour down the sink).
-
Defacing: Cross out the label on the bottle and mark "EMPTY".
-
Final Disposal: Place the clean, dry bottle in the glass recycling or general trash, depending on local institutional policy.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for disposing of Ethyl 4-chloro-3-hydroxybenzoate to ensure compliance and safety.
Figure 1: Waste segregation and disposal decision tree for Ethyl 4-chloro-3-hydroxybenzoate.
Emergency Procedures
In the event of a spill during transfer:
-
Evacuate & Ventilate: If a large amount of dust is generated, evacuate the immediate area and allow dust to settle.
-
PPE Upgrade: Wear a P95/N95 respirator if dust is present.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a disposal bag.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if mixed with oxidizers.
-
-
Disposal of Debris: All cleanup materials (gloves, towels, absorbent) must be treated as hazardous chemical waste (Scenario A).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58847555, Ethyl 4-chloro-3-hydroxybenzoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 261. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication. 29 CFR 1910.1200. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
